![molecular formula C9H10N2 B191914 Myosmine CAS No. 532-12-7](/img/structure/B191914.png)
Myosmine
Overview
Description
Myosmine is an alkaloid found in tobacco and other plants. Chemically, it is closely related to nicotine. It inhibits aromatase sevenfold more potently than nicotine and releases dopamine in adult but not adolescent rats . This compound is also present in various foods such as maize, rice, and potatoes .
Mechanism of Action
Target of Action
Myosmine is an alkaloid found in tobacco and other plants . It is chemically related to nicotine . The primary targets of this compound are the aromatase enzyme and dopamine receptors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and dopamine is a neurotransmitter that plays several important roles in the brain and body .
Mode of Action
This compound inhibits the aromatase enzyme sevenfold more potently than nicotine . This inhibition can affect the biosynthesis of estrogens, which are crucial for various physiological processes . This release of dopamine can influence the reward and pleasure centers in the brain .
Biochemical Pathways
It is known that this compound can interfere with the estrogen biosynthesis pathway due to its inhibitory effect on the aromatase enzyme . Additionally, the release of dopamine suggests that this compound can affect the dopaminergic pathways in the brain .
Pharmacokinetics
Given its structural similarity to nicotine, it is plausible that this compound may share some pharmacokinetic properties with nicotine .
Result of Action
The inhibition of the aromatase enzyme by this compound can lead to a decrease in estrogen biosynthesis . This could potentially affect various physiological processes that are regulated by estrogens. The release of dopamine by this compound can influence the reward and pleasure centers in the brain, potentially leading to addictive behaviors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound . Additionally, the presence of other compounds, such as those found in tobacco or other plants where this compound is present, could potentially influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Myosmine plays a significant role in biochemical reactions, particularly in the context of tobacco consumption. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of this compound. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can undergo nitrosation and peroxidation reactions, yielding compounds with carcinogenic potential .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling pathways. This activation can affect gene expression and cellular metabolism, potentially contributing to the addictive properties of tobacco .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to nicotinic acetylcholine receptors, which are ligand-gated ion channels. This binding leads to the opening of the ion channel and an influx of calcium ions into the cell. The increase in intracellular calcium levels triggers various signaling cascades, including the activation of protein kinases and transcription factors. These molecular events result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under certain conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myosmine can be synthesized through the condensation of 1-(but-1-enyl)pyrrolidin-2-one with nicotinic acid ester, which yields 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one. This intermediate is then treated with an acid and a base to produce this compound . Another method involves the reduction of this compound to nornicotine, followed by a methylation step to produce (R,S)-nicotine .
Industrial Production Methods: Industrial production of this compound often involves the extraction from tobacco leaves, where it is present as a minor alkaloid. Advanced chromatographic techniques such as UltraPerformance Convergence Chromatography coupled with tandem mass spectrometry (UPC2-MS2) are used for the detection and quantification of this compound in tobacco products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly with hydrogen peroxide.
Reduction: It can be reduced to nornicotine.
Substitution: this compound can participate in nitrosation reactions, forming DNA adducts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Various reducing agents can be employed, including catalytic hydrogenation.
Substitution: Sodium nitrite is used for nitrosation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Nornicotine.
Substitution: Nitrosated products that can form DNA adducts.
Scientific Research Applications
Chemical Properties and Structure
Myosmine (C9H10N2) is classified as a pyridine derivative, specifically a pyridine substituted by a 3,4-dihydro-2H-pyrrol-5-yl group at position 3. Its molecular structure contributes to its reactivity and biological interactions, particularly in the context of nitrosation and peroxidation processes, which can lead to the formation of reactive intermediates with carcinogenic potential .
Genotoxicity and Carcinogenic Potential
Research indicates that this compound exhibits genotoxic properties in human cells. It is readily nitrosated and peroxidated, yielding reactive intermediates that may contribute to DNA damage. Notably, studies have shown that this compound can participate in the formation of pyridyloxobutyl adducts in DNA, similar to other tobacco-specific nitrosamines . This raises concerns about its potential role in carcinogenesis, especially among individuals exposed to tobacco products.
Case Study: this compound in Tobacco Products
A study analyzed the presence of this compound in cigarette smoke and its metabolites in human samples. The findings indicated that smokers had significantly higher levels of this compound in toenails and saliva compared to non-smokers, suggesting that tobacco consumption is a major source of this compound exposure . Furthermore, the conversion of nicotine to this compound under oxidative conditions was demonstrated, highlighting the metabolic pathways through which this compound is formed in vivo .
Dietary Sources and Human Exposure
Beyond tobacco, this compound is found in various dietary sources such as nuts, cereals, fruits, vegetables, and milk. This widespread occurrence implies that individuals may be exposed to this compound through their diet as well as through tobacco use. Analyses have shown that dietary this compound can undergo nitrosation, potentially leading to the formation of harmful DNA adducts even in non-smokers .
Analytical Methods for Detection
To monitor exposure levels of this compound, advanced analytical methods have been developed. Gas chromatography-mass spectrometry (GC-MS) has been employed to quantify this compound alongside other alkaloids like nicotine and cotinine in biological samples such as plasma, saliva, and toenails. These methods are crucial for understanding the extent of human exposure and the associated health risks .
Environmental Impact and Degradation
Recent studies have also explored the degradation pathways of this compound by microbial strains. For instance, a novel bacterial strain was identified that can effectively degrade this compound, offering insights into bioremediation strategies for environments contaminated with this compound . Understanding these degradation mechanisms is essential for assessing the environmental impact of this compound and developing strategies for its removal from contaminated sites.
Summary Table: Key Findings on this compound Applications
Aspect | Details |
---|---|
Chemical Structure | Pyridine derivative (C9H10N2) |
Genotoxicity | Exhibits genotoxic properties; forms reactive intermediates during nitrosation |
Tobacco Association | Higher concentrations found in smokers; converted from nicotine under oxidative conditions |
Dietary Sources | Present in nuts, cereals, fruits, vegetables, and milk |
Analytical Methods | Detected using gas chromatography-mass spectrometry (GC-MS) |
Environmental Degradation | Degraded by specific bacterial strains; potential for bioremediation applications |
Comparison with Similar Compounds
Nicotine: Chemically similar but less potent in inhibiting aromatase.
Nornicotine: A reduction product of myosmine.
Anabasine: Another tobacco alkaloid with similar properties.
Cotinine: A metabolite of nicotine with different pharmacological effects.
Uniqueness of this compound: this compound is unique in its potent inhibition of aromatase and its selective release of dopamine in adult rats. Its presence in various foods and its potential health risks associated with dietary exposure also distinguish it from other similar compounds .
Biological Activity
Myosmine is a pyridine alkaloid primarily found in tobacco products, derived from nicotine through metabolic processes. This compound has garnered attention due to its potential biological activities, including mutagenicity, cytotoxicity, and possible roles in carcinogenesis. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is structurally related to nicotine and is formed through the oxidation of nicotine. Research indicates that this compound can be produced via peroxidation reactions involving nicotine in biological systems. Specifically, studies have shown that when nicotine is exposed to hydrogen peroxide or peroxidase enzymes, this compound is generated alongside other metabolites .
1. Mutagenicity and Carcinogenic Potential
This compound has been implicated in mutagenic activities due to its ability to form DNA adducts. It undergoes nitrosation to yield compounds similar to known carcinogens like N-nitrosonornicotine (NNN), which poses a significant risk for esophageal cancer . The following table summarizes key findings related to this compound's mutagenicity:
2. Cytotoxic Effects
A study examined the cytotoxic effects of this compound on various cancer cell lines, demonstrating that it can induce apoptosis in erythroleukemia cells and inhibit proliferation in hepatocellular carcinoma cells . The mechanism appears to involve oxidative stress pathways leading to cell death.
3. Antimutagenic Properties
Interestingly, some studies have suggested that certain compounds can mitigate the mutagenic effects of this compound. For example, extracts from betel leaves have shown antimutagenic properties against tobacco-specific nitrosamines (TSNAs), indicating a complex interaction between these substances .
Case Studies
Several case studies have evaluated the impact of this compound in different contexts:
- Tobacco Users : Research involving smokeless tobacco users indicated varying levels of this compound and its metabolites in urine samples, correlating with the use of products with different TSNA concentrations . This suggests that exposure levels may influence biological outcomes.
- Animal Studies : In vivo studies have demonstrated that this compound contributes to the formation of DNA adducts in rodent models, reinforcing its potential role as a carcinogen when tobacco products are consumed.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress : this compound induces oxidative stress in cells, leading to damage and apoptosis.
- DNA Interaction : The formation of DNA adducts through nitrosation processes suggests that this compound may directly interact with genetic material, potentially leading to mutations.
- Enzymatic Metabolism : Studies on nicotine oxidoreductase indicate that enzymes capable of metabolizing nicotine also convert it into this compound, highlighting its relevance in nicotine metabolism and potential therapeutic applications for nicotine addiction .
Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGWXJMIILTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891866 | |
Record name | Myosmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Myosmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
532-12-7 | |
Record name | Myosmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myosmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myosmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-Pyrrolin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYOSMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O0A545W4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Myosmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 - 42 °C | |
Record name | Myosmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.